molecular formula C22H19NO2 B1671939 Indoxole CAS No. 5034-76-4

Indoxole

Cat. No. B1671939
CAS RN: 5034-76-4
M. Wt: 329.4 g/mol
InChI Key: SRETXDDCKMOQNE-UHFFFAOYSA-N
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Description

Indoxole is a chemical compound with the molecular formula C22H19NO2 . It is also known as 2,3-Bis (4-methoxyphenyl)-1H-indole . It has been patented by Mead Johnson & Co. as an antidepressant .


Synthesis Analysis

The synthesis of indole and its derivatives has been a subject of numerous studies . For instance, one study aimed to synthesize novel 3-substitute 2-methyl indole analogs and evaluate their biological activities . Another study developed a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles based on a Fischer indolisation–indole N-alkylation sequence .


Molecular Structure Analysis

Indoxole has a molecular weight of 329.392 Da and a mono-isotopic mass of 329.141571 Da . It contains 47 bonds in total, including 28 non-H bonds, 22 multiple bonds, 4 rotatable bonds, 22 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 aromatic ethers, and 1 Pyrrole .


Chemical Reactions Analysis

Indole and its derivatives have been synthesized using various methodologies, including reactions conducted in water . The synthesis of indole derivatives has been reported in several studies .


Physical And Chemical Properties Analysis

Indoxole has a density of 1.2±0.1 g/cm3, a boiling point of 510.5±50.0 °C at 760 mmHg, and a flash point of 180.8±20.4 °C . It has a molar refractivity of 101.1±0.3 cm3, a polar surface area of 34 Å2, and a molar volume of 280.4±3.0 cm3 .

Future Directions

The future directions of Indoxole research could involve further exploration of its anti-inflammatory and other biological activities. More studies are needed to fully understand its potential therapeutic applications .

properties

IUPAC Name

2,3-bis(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-24-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)23-22(21)16-9-13-18(25-2)14-10-16/h3-14,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRETXDDCKMOQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198382
Record name Indoxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoxole

CAS RN

5034-76-4
Record name Indoxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5034-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxole [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INDOXOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82959
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Record name Indoxole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDOXOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CKS2CL3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
327
Citations
JG Wagner, ES Gerard… - Clinical Pharmacology & …, 1966 - Wiley Online Library
… indoxole observed in two different studies. In a short-term tolerance study, several doses of indoxole … to investigate the short-term tolerance of indoxole and to determine the nature of the …
Number of citations: 89 ascpt.onlinelibrary.wiley.com
EM Glenn, BJ Bowman, W Kooyers, T Koslowske… - … of Pharmacology and …, 1967 - ASPET
… of indoxole (2,3-bis-(p-methoxyphenol)-indole) a new antiinflammatory drug is reported. Indoxole is effective … In prevention and therapy of rat adjuvant arthritis, indoxole is equipotent to …
Number of citations: 45 jpet.aspetjournals.org
MW Whitehouse - Journal of Pharmacy and Pharmacology, 1967 - Wiley Online Library
Anti‐inflammatory steroids and non‐steroid drugs rapidly inhibit the incorporation of radioactivity from tritiated uridine and thymidine into the nucleic acid fraction of cultured epithelial …
Number of citations: 30 onlinelibrary.wiley.com
DG Kaiser, BJ Bowman, AA Forist - Analytical Chemistry, 1966 - ACS Publications
… Indoxole has an excitation maximum at 320 µand a … to indoxole were eluted with 95% ethanol and reassayed fluorometrically. The results have indicated that primarily intact indoxole is …
Number of citations: 18 pubs.acs.org
RD Klug, DL Krohn, JM Breitfeller, D Dieterich - Ophthalmic Research, 1981 - karger.com
… -80 solutions of indoxole and indomethacin were compared as to … At all concentrations indoxole maintained mydriasis more … For indoxole, maximal effect was found following a single …
Number of citations: 17 karger.com
DG Kaiser, EM Glenn, RH Johnson… - Journal of Pharmacology …, 1967 - ASPET
Investigations with indoxole [2,3-bis(p-methoxyphenyl)-indole], a potent antiinflammatory, antiarthritic and antipyretic drug in rats, were undertaken to 1) determine whether a correlation …
Number of citations: 23 jpet.aspetjournals.org
HM Spinelli, DL Krohn - Archives of Ophthalmology, 1980 - jamanetwork.com
• Rat eyes pretreated with 10 μL of topically applied indoxole … of preselected vessels showed indoxole to be more effective … order higher than that of indoxole after comparable doses. …
Number of citations: 12 jamanetwork.com
AD Steele, DJ McCarty Jr - Annals of the Rheumatic Diseases, 1967 - ncbi.nlm.nih.gov
… a clean separation of indoxole and placebo-treated subjects. However, the ratio of the average placebo II and the average indoxole II is 1 5: 1, which does not suggest that indoxole is a …
Number of citations: 8 www.ncbi.nlm.nih.gov
G Smolin, M Okumoto, JM Hall… - Annals of …, 1979 - europepmc.org
To study the effect of locally administered indoxole (with polysorbate 80) on the inflammatory and immunologic responses, we made unilateral intracorneal injections of rabbit eyes with …
Number of citations: 6 europepmc.org
HE Schaeffer, DL Krohn - Investigative ophthalmology & visual …, 1982 - skinident.com
… ) after instillation of 10 mg indoxole/ml polysorbate 80 or 1.0 mg indoxole/ml of liposome suspension. Therefore, liposome-mediated indoxole delivery is considerably more efficient than …
Number of citations: 252 skinident.com

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